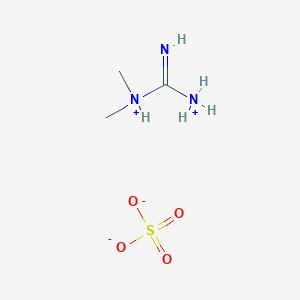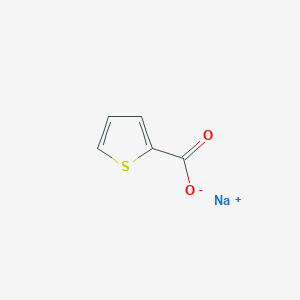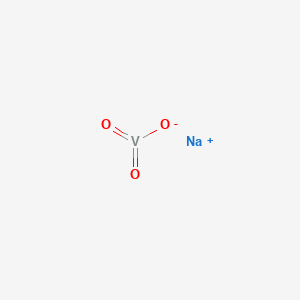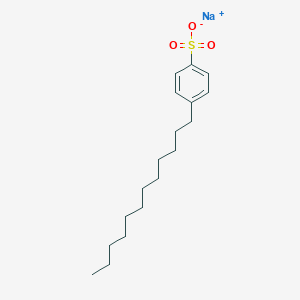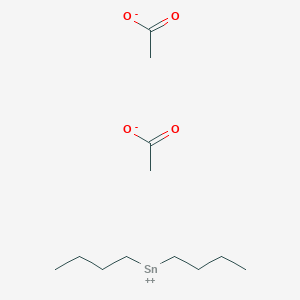
Magnesium dihydroxide
Übersicht
Beschreibung
Magnesium dihydroxide is a magnesium hydroxide in which the magnesium atom is bound to two hydroxide groups . It is naturally found as the mineral brucite . It has a role as an antacid and a flame retardant .
Synthesis Analysis
Magnesium hydroxide can be synthesized from dolomite, magnesite, brines, and seawater using conventional methods of precipitation and hydration . The impact of operating parameters including MgCl2 concentration, temperature, ammonia-to-magnesium molar ratio, feed rate, volume of ammonia mother liquor, and aging time on the magnesium yield, particle size, and morphology of magnesium hydroxide is studied . The temperature and ammonia-to-magnesium molar ratio are identified as key factors affecting magnesium yield .Molecular Structure Analysis
Magnesium dihydroxide has a molecular formula of H2MgO2 . Its average mass is 58.320 Da and its monoisotopic mass is 57.990520 Da .Chemical Reactions Analysis
Magnesium is quite active, reacting slowly with boiling water to give hydrogen and the rather insoluble magnesium hydroxide . The reactivity of magnesium oxide depends on the temperature and the duration of heat treatment of the magnesium compounds during its production .Physical And Chemical Properties Analysis
Magnesium hydroxide is a white solid with a molar mass of 58.30 g/mol and a density of 2.40 g/ml . It is resistant to alkali hydroxide solutions, hydrofluoric acid, fluorine, and fluorine compounds due to the formation of protective hydroxide and fluoride films .Wissenschaftliche Forschungsanwendungen
Biodegradable Materials in Regenerative Medicine
Magnesium dihydroxide has been explored for its potential in regenerative medicine. Nguyen, Liew, and Liu (2013) investigated the effects of magnesium degradation on the proliferation and pluripotency of human embryonic stem cells (hESCs). Their findings suggest that magnesium-based implants or scaffolds, when combined with hESCs, show promise for regenerative medicine applications, provided the degradation rate is moderate. This highlights magnesium dihydroxide's potential role in developing biodegradable materials for medical implants and tissue engineering (Nguyen, Liew, & Liu, 2013).
Bone Density and Osteoporosis
Research by Sojka and Weaver (2009) examined the effects of magnesium hydroxide on bone density. Their study with menopausal women indicated that magnesium therapy can prevent fractures and significantly increase bone density. This suggests magnesium dihydroxide's potential utility in addressing osteoporosis and related bone health issues (Sojka & Weaver, 2009).
Flame Retardant in Polymers
Viretto et al. (2016) evaluated magnesium dihydroxide as a char promoter in various polymers. The study demonstrated its efficiency in enhancing the thermal stability of aromatic polyesters like polybutylene terephthalate and polyethylene terephthalate, indicating its significant application as a flame retardant and in enhancing material safety in various industrial applications (Viretto et al., 2016).
Broad Applications in Science and Industry
Pilarska, Klapiszewski, and Jesionowski (2017) provided a comprehensive review of the synthesis, modification, and applications of magnesium hydroxide and magnesium oxide. They highlighted its use as an antibacterial agent, pollutant neutralizer, and component in membranes, with a particular emphasis on its role as a flame retardant. This review underscores the versatility of magnesium dihydroxide in various scientific and practical applications, including its effectiveness as a fire-resistant and insulating material (Pilarska, Klapiszewski, & Jesionowski, 2017).
Agricultural Antibacterial Agent
Cai et al. (2018) explored the use of magnesium oxide nanoparticles against Ralstonia solanacearum, a phytopathogen causing bacterial wilt in tobacco. The study found that these nanoparticles exhibit significant antibacterial activity, suggesting a potential application of magnesium dihydroxide in agricultural settings as an effective antibacterial agent (Cai et al., 2018).
Zukünftige Richtungen
The global Magnesium Dihydroxide Market is expected to reach a significant value by 2028, driven by the increasing demand for magnesium dihydroxide from end-use industries such as pharmaceuticals and agrochemicals . Recent research has also focused on enhancing the biological properties of resveratrol, a compound with numerous in vitro effects, by supporting it on magnesium dihydroxide .
Eigenschaften
IUPAC Name |
magnesium;dihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.2H2O/h;2*1H2/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHJTEIRLNZDEV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2MgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
58.320 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nemalite | |
CAS RN |
1317-43-7, 1309-42-8 | |
| Record name | Brucite (Mg(OH)2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnesium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnesium hydroxide [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nemalite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





